6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

medicinal chemistry nucleophilic aromatic substitution building block reactivity

Researchers synthesizing kinase-targeted libraries need a reliable 4-aminopyrimidine scaffold with a reactive handle for parallel diversification. Many commercial analogs lack the critical 6-Cl substituent or exhibit regioisomeric ambiguity. This compound resolves both issues: its fixed 6-Cl-4-NH₂ regioisomer maps directly onto CDK4/6, A2A, and RIP2 kinase pharmacophores. Late-stage diversification with amine/thiol panels proceeds under standard SNAr conditions (K₂CO₃, DMF, 80-120 °C). ≥98% purity enables direct use in automated parallel synthesis without prepurification, eliminating 1-2 days of pre-use QC per batch.

Molecular Formula C9H10ClN5
Molecular Weight 223.66 g/mol
Cat. No. B12981568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine
Molecular FormulaC9H10ClN5
Molecular Weight223.66 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=NC(=CC(=N2)Cl)N)C
InChIInChI=1S/C9H10ClN5/c1-5-3-6(2)15(14-5)9-12-7(10)4-8(11)13-9/h3-4H,1-2H3,(H2,11,12,13)
InChIKeyNZRHHGCYLDBWLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine: Core Identity and Scaffold Position


6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine (CAS 1014720-95-6; molecular formula C₉H₁₀ClN₅; molecular weight 223.66) is a heterocyclic building block belonging to the broader pyrazolyl-pyrimidine class. Its structure features a 2-(3,5-dimethyl-1H-pyrazol-1-yl) substituent, a 4-amine group, and a chlorine atom at the 6-position, yielding a scaffold with a defined substitution pattern that distinguishes it from the corresponding des‑chloro analog and positional isomers . This compound is commercially available at purities typically reaching 97–98% from global suppliers and is sold exclusively for research‑use‑only purposes, positioning it as a key intermediate in medicinal chemistry and kinase‑targeted library synthesis .

Why Generic Substitution with Close Analogs Compromises Synthetic Utility and SAR


Superficially similar pyrazolyl-pyrimidine compounds cannot be interchanged freely because subtle modifications—removal of the 6‑chloro, replacement of the 4‑amine with other nucleophiles, or relocation of the halogen—alter not only the reactivity at the critical C6 center but also the electronic properties of the pyrimidine ring. For instance, the des‑chloro analog 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine lacks the versatile electrophilic handle required for downstream SNAr‑based diversification, while the regioisomer 4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine eliminates the aromatic amine entirely, precluding its use in the 4‑aminopyrimidine‑centric kinase inhibitor pharmacophore [1]. Furthermore, the N‑aryl analog CyPPA (N‑(4‑chlorophenyl)‑2‑(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)pyrimidin‑4‑amine) occupies an allosteric SK2‑channel binding pocket distinct from the ATP‑competitive kinase site targeted by many 4‑aminopyrimidine derivatives, rendering it unsuitable for projects built around the canonical hinge‑binding motif [2].

Quantitative Differentiation Evidence Against Closest Structural Analogs


Electrophilic Chlorine at the 6-Position Enables Controlled SNAr Functionalization

The 6‑chloro substituent provides a synthetically essential electrophilic site for nucleophilic aromatic substitution (SNAr), whereas the des‑chloro analog 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine lacks any such activating halide and therefore exhibits no SNAr reactivity at the pyrimidine ring. The target compound requires standard SNAr conditions (K₂CO₃, DMF, elevated temperature) for amine or thiol displacement, contrasting with the des‑chloro analog, which is essentially unreactive under identical conditions [1].

medicinal chemistry nucleophilic aromatic substitution building block reactivity

Regiochemical Integrity of the 6-Chloro-4-amine Pattern Preserves Kinase Hinge-Binding Pharmacophore

The 4‑amine is a critical hydrogen‑bond donor in the ATP‑hinge region of many kinase targets. In the regioisomer 4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine, the 4‑amine is replaced by a second chlorine—or, in the alternative numbering, the amine is absent altogether—eliminating the hinge‑binding motif. Binding‑DB data for a related 4‑aminopyrimidine series shows that a 2‑(3,5‑dimethyl‑pyrazol‑1‑yl) substitution combined with a 4‑acetamide or 4‑amine achieves low‑nanomolar adenosine A2A receptor Ki (e.g., 7.9 nM for compound 16b), while the regioisomer lacking the 4‑amine is not active in this pharmacophore context [1][2].

kinase inhibitor design regiochemistry pharmacophore mapping

97–98% Commercial Purity Enables Direct Use in Parallel Synthesis Without Further Purification

The target compound is supplied at 97–98% purity (verified by multiple independent vendors), whereas the analogous N‑methyl derivative 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N,6-dimethyl-4-pyrimidinamine (ChEBI 121424) is typically offered at lower, unspecified purity as a screening‑library compound. The higher, vendor‑certified purity of the 6‑chloro‑4‑amine compound eliminates the need for pre‑use column chromatography, reducing mass‑directed purification steps during parallel library synthesis .

purity specification parallel synthesis vendor quality metrics

Optimal Application Scenarios Based on Verified Differentiation Evidence


Focused Kinase Library Synthesis via C6 SNAr Diversification

The 6‑chloro handle permits late‑stage diversification of a pre‑assembled 4‑aminopyrimidine‑pyrazole core. Medicinal chemists can react the compound with a panel of amines or thiols under parallel SNAr conditions (K₂CO₃, DMF, 80–120 °C) to generate hundreds of analogs while retaining the 4‑amine hinge‑binding motif critical for kinase engagement. The des‑chloro analog cannot support this strategy .

Regiochemically Controlled Intermediate for ATP-Competitive Inhibitor Programs

Programs targeting kinases where the 4‑aminopyrimidine occupies the hinge region—such as CDK4/6, A2A, and RIP2—benefit from the fixed 6‑Cl‑4‑NH₂ regioisomer. The compound maps directly onto the pharmacophore established by numerous patent filing families (e.g., US‑8748435‑B2), and its use avoids the regioisomeric ambiguity introduced by 4‑chloro‑6‑(pyrazol‑1‑yl)pyrimidine, which lacks the essential amine donor/acceptor .

High-Throughput Parallel Synthesis Workflows Requiring Minimal Pre-Purification

With a certified purity of ≥97% across multiple supply channels, the compound can be weighed and directly submitted to reaction blocks without prior chromatographic purification. This property is particularly relevant for automated liquid‑handling systems used in compound management facilities, where the N‑methyl analog (ChEBI 121424) or other screening‑grade analogs may require pre‑use QC and purification, adding 1–2 days per batch .

Scaffold-Hopping Reference Point for Pyrazolyl-Pyrimidine SAR Studies

As the simplest 6‑chloro‑2‑(3,5‑dimethyl‑pyrazol‑1‑yl)‑4‑aminopyrimidine core available commercially, this compound serves as an unsubstituted reference point for systematic SAR exploration. Its reactivity profile and purity benchmarks allow research teams to calibrate the effect of subsequent N‑alkylation, C6‑displacement, or pyrazole‑ring modifications relative to a well‑defined baseline, a role that the des‑chloro analog cannot fulfill because it lacks the most chemically informative substituent .

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